1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been a focal point in the synthesis of heterocyclic compounds due to their pharmacological significance. Ogurtsov and Rakitin (2021) demonstrated the selective synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a derivative of pyrazolo[3,4-d]pyrimidine, by nucleophilic substitution, and established its structure through comprehensive analytical techniques (Ogurtsov & Rakitin, 2021). Similarly, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidine derivatives and meticulously characterized them, underscoring the versatility of the pyrazolo[3,4-d]pyrimidine framework in heterocyclic chemistry (Rahmouni et al., 2016).
Biological Activities and Applications
The biological activities of pyrazolo[3,4-d]pyrimidine derivatives have been widely explored. El-Essawy (2010) synthesized pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, indicating the potential of pyrazolo[3,4-d]pyrimidine derivatives in forming complex heterocyclic systems with potential biological applications (El-Essawy, 2010). Furthermore, Rahmouni et al. (2014) synthesized pyrazolopyrimidine derivatives and evaluated their antibacterial activities, highlighting the therapeutic potential of these compounds (Rahmouni et al., 2014). Abdellatif et al. (2014) also explored the anticancer activities of pyrazolo[3,4-d]pyrimidin-4-one derivatives, providing valuable insights into the utility of these compounds in cancer treatment (Abdellatif et al., 2014).
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-4-5-13(21)8-16(12)26-20-15(10-24-26)19(22-11-23-20)25-14-6-7-17(27-2)18(9-14)28-3/h4-11H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCWERISWKPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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